Ethyl hydroxymethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

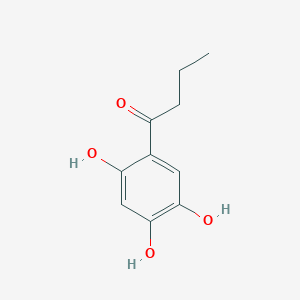

Ethyl hydroxymethoxybenzoate, also known as ethylparaben, is a chemical compound commonly used in the cosmetic and pharmaceutical industries as a preservative. It is a member of the paraben family, which includes methylparaben, propylparaben, and butylparaben. Ethylparaben is widely used due to its antimicrobial properties, which help to prevent the growth of bacteria, fungi, and other harmful microorganisms. In

Mécanisme D'action

Ethylparaben works by inhibiting the growth of microorganisms, including bacteria, fungi, and yeasts. It does this by disrupting the cell membrane and interfering with the metabolic processes of the microorganisms.

Biochemical and Physiological Effects:

While Ethyl hydroxymethoxybenzoate has been shown to be effective as a preservative, there have been concerns about its potential effects on human health. Some studies have suggested that Ethyl hydroxymethoxybenzoate may have estrogenic activity, which could potentially disrupt the hormonal balance in the body. However, the evidence for these effects is limited and further research is needed to fully understand the potential risks associated with Ethyl hydroxymethoxybenzoate.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Ethyl hydroxymethoxybenzoate as a preservative in lab experiments is that it is effective at low concentrations and has a broad spectrum of activity against microorganisms. However, it is important to note that Ethyl hydroxymethoxybenzoate may interfere with certain assays and experiments, particularly those involving enzyme activity or protein function. In addition, the potential health risks associated with Ethyl hydroxymethoxybenzoate should be carefully considered when using it in lab experiments.

Orientations Futures

There are several areas of research that could be explored further with regards to Ethyl hydroxymethoxybenzoate. One potential direction is to investigate its potential as a drug delivery system, as it has been shown to be effective at delivering drugs to specific tissues and cells. Another area of research could be to further investigate its potential estrogenic activity and its potential effects on human health. Additionally, there is a need for further research into alternative preservatives that are effective and safe for use in cosmetic and pharmaceutical products.

Méthodes De Synthèse

Ethylparaben is synthesized by the esterification of p-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through distillation and recrystallization.

Applications De Recherche Scientifique

Ethylparaben has been extensively studied for its antimicrobial properties and its use as a preservative in cosmetic and pharmaceutical products. It has also been investigated for its potential as a drug delivery system, as well as its potential as a treatment for various diseases.

Propriétés

Numéro CAS |

1321-75-1 |

|---|---|

Nom du produit |

Ethyl hydroxymethoxybenzoate |

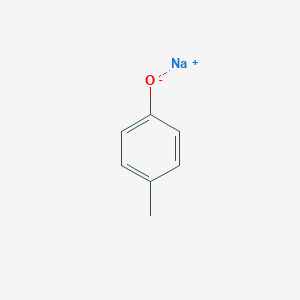

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.2 g/mol |

Nom IUPAC |

ethyl 2-(hydroxymethoxy)benzoate |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)8-5-3-4-6-9(8)14-7-11/h3-6,11H,2,7H2,1H3 |

Clé InChI |

AUYJJTVZTXEPIK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OCO |

SMILES canonique |

CCOC(=O)C1=CC=CC=C1OCO |

Autres numéros CAS |

1321-75-1 |

Synonymes |

ethyl hydroxymethoxybenzoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)

![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)